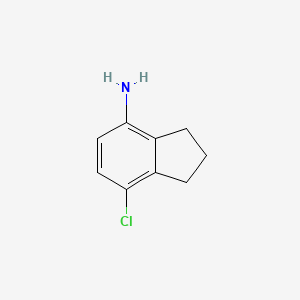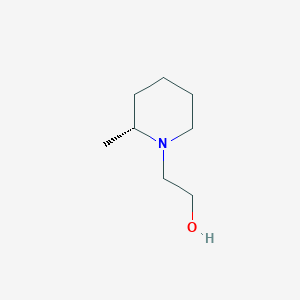
(R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Methylpiperidin-1-yl)ethan-1-ol is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and an appropriate alkylating agent.
Alkylation Reaction: The key step involves the alkylation of 2-methylpiperidine with an ethylene oxide derivative under basic conditions to introduce the ethan-1-ol group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol may involve:
Large-Scale Alkylation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and scalability.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Methylpiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Methylpiperidin-1-yl)ethanone.
Reduction: Formation of 2-(2-Methylpiperidin-1-yl)ethane.
Substitution: Formation of 2-(2-Methylpiperidin-1-yl)ethyl halides or amines.
Applications De Recherche Scientifique
®-2-(2-Methylpiperidin-1-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Methylpiperidin-1-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(2-Methylpiperidin-1-yl)ethan-1-amine: A structurally similar compound with an amine group instead of a hydroxyl group.
2-(2-Methylpiperidin-1-yl)ethan-1-one: An oxidized form of the compound with a ketone group.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-[(2R)-2-methylpiperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
DUAIISPCCJPFDG-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CCCCN1CCO |
SMILES canonique |
CC1CCCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


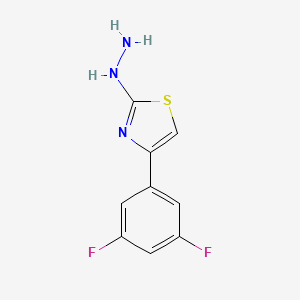
![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)

![7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11763294.png)
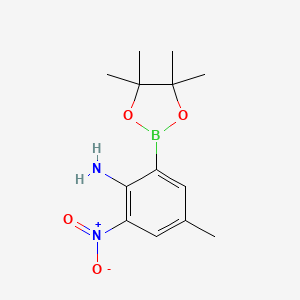

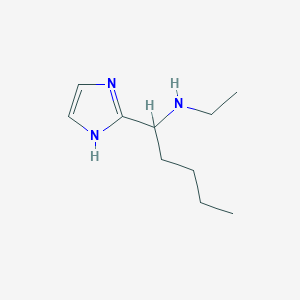

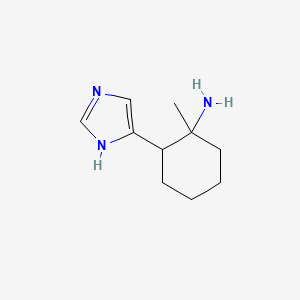
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

